The mechanism of action of bromocriptine, a brominated compound similar to 2-bromothioanisole, involves its function as a dopamine receptor D2 (DRD2) agonist. It has been shown to improve metabolic features in obese patients with type 2 diabetes by an unknown mechanism. The studies suggest that bromocriptine inhibits glucose-stimulated insulin secretion (GSIS) by directly activating the alpha2-adrenergic receptors in beta cells, independent of DRD2, leading to reduced intracellular cAMP levels1. Another study on bromocriptine elucidates its antidiabetic action through various molecular pathways, including the leptin-IL-6/JAK2/p-STAT3/SOCS3 pathway and the insulin signaling pathway (p-IR/p-AKT/GLUT4), among others2. 2-Bromoterguride, another brominated compound, has been shown to act as a partial agonist at dopamine D2 receptors with antagonist properties at serotonin 5-HT2A receptors and alpha2C-adrenoceptors, which may contribute to its antipsychotic-like effects without inducing extrapyramidal side effects34.
Bromocriptine has been used to treat type 2 diabetes by modulating the dopaminergic system. It has been shown to correct glucose and lipid profiles and improve insulin sensitivity in diabetic rats. The combination of bromocriptine with other antidiabetic drugs, such as sitagliptin, has been suggested to enhance therapeutic outcomes2. Bromocriptine-QR, a unique formulation of the drug, has been discussed for its potential to reduce fasting and postprandial glucose without increasing insulin levels, weight gain, or hypoglycemia7.
2-Bromoterguride has been studied for its potential as an antipsychotic drug. It has been shown to inhibit amphetamine-induced locomotion and reverse cognitive dysfunction and social aversion in rat models of schizophrenia, without inducing extrapyramidal side effects or elevating prolactin levels, making it a promising candidate for treating schizophrenia34.
Although not directly related to 2-bromothioanisole, a study on 5-(5-bromothien-2-yl)-2'-deoxyuridine, a brominated compound, has shown potent and selective activity against herpes simplex virus type 1 and varicella-zoster virus, indicating the potential antiviral applications of brominated compounds6.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7